An In-Depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde
An In-Depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 1,2-Dihydroacenaphthylene-5-carbaldehyde. The document details its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and explores its potential biological significance, particularly in the context of antitumor research. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.
Core Properties of 1,2-Dihydroacenaphthylene-5-carbaldehyde
1,2-Dihydroacenaphthylene-5-carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a compound of interest in synthetic chemistry and potentially in medicinal chemistry. Its basic properties are summarized below.
Chemical and Physical Data
A compilation of the key chemical and physical data for 1,2-Dihydroacenaphthylene-5-carbaldehyde is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 5345-46-0 | |
| Molecular Formula | C₁₃H₁₀O | |
| Molecular Weight | 182.22 g/mol | [1] |
| IUPAC Name | 1,2-dihydro-5-acenaphthylenecarbaldehyde | [1] |
| Melting Point | 102-106 °C | |
| Boiling Point | 367.2 °C at 760 mmHg | |
| Density | 1.243 g/cm³ | |
| Appearance | Likely a solid, given the melting point. The parent compound, acenaphthene, is a white to pale yellow crystalline powder. | [2] |
| Solubility | The parent compound, acenaphthene, is soluble in hot alcohol and very soluble in benzene, but insoluble in water. Similar solubility is expected for the aldehyde derivative. | [2] |
Synthesis and Experimental Protocols
The primary method for the synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde is the formylation of acenaphthene. The Vilsmeier-Haack reaction is a widely used and efficient method for this purpose, employing a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride.[3]
Vilsmeier-Haack Reaction for the Synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde
This protocol outlines the synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde from acenaphthene.
2.1.1. Materials and Reagents
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Acenaphthene (1,2-Dihydroacenaphthylene)
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent
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Sodium acetate solution (aqueous)
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Hydrochloric acid (aqueous, dilute)
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Sodium bicarbonate solution (aqueous, saturated)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
2.1.2. Experimental Procedure
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Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF) in an anhydrous solvent like dichloromethane. Cool the flask in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel with constant stirring. The reaction is exothermic and should be controlled by the rate of addition. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.
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Formylation Reaction: After the formation of the Vilsmeier reagent is complete, add a solution of acenaphthene in the same anhydrous solvent to the reaction mixture, again, dropwise at a low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for several hours to ensure the completion of the reaction.
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Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it carefully into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde. Stir the mixture vigorously until the ice has melted completely. The product may precipitate as a solid.
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Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane. Combine all the organic extracts.
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Purification: Wash the combined organic extracts sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
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Chromatographic Purification: Purify the crude 1,2-Dihydroacenaphthylene-5-carbaldehyde by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the purified compound should be determined and compared with the literature value.
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: Synthetic workflow for 1,2-Dihydroacenaphthylene-5-carbaldehyde.
Biological Significance and Potential Applications
While specific studies on the biological activity of 1,2-Dihydroacenaphthylene-5-carbaldehyde are limited, the broader class of acenaphthene derivatives has garnered significant interest in medicinal chemistry, particularly in the development of novel antitumor agents.
Antitumor Potential of Acenaphthene Derivatives
Several studies have synthesized and evaluated novel acenaphthene derivatives for their cytotoxic activity against various human tumor cell lines.[4][5][6][7] These studies have demonstrated that modifications to the acenaphthene core can lead to compounds with significant antiproliferative effects. For instance, certain acenaphthene derivatives have shown promising activity against non-small cell lung cancer, colon adenocarcinoma, breast cancer, melanoma, and pancreatic cancer cell lines.[4][5][6][7] The rigid, planar structure of the acenaphthene core is thought to play a crucial role in its biological activity, potentially through intercalation with DNA.[8]
Potential Signaling Pathway Involvement
Given the planar aromatic nature of the acenaphthene core, a plausible mechanism of action for its antitumor activity is through DNA intercalation. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to apoptosis or cell death. The aldehyde functional group in 1,2-Dihydroacenaphthylene-5-carbaldehyde could serve as a handle for further chemical modifications to enhance this activity or to introduce other pharmacophoric features.
Diagram of a Putative Mechanism of Action
Caption: A potential mechanism of action for acenaphthene derivatives.
Conclusion
1,2-Dihydroacenaphthylene-5-carbaldehyde is a readily synthesizable compound with a well-defined set of physical and chemical properties. Its structural similarity to other biologically active acenaphthene derivatives suggests its potential as a scaffold in drug discovery, particularly in the development of novel anticancer agents. Further research is warranted to explore its specific biological targets and to elucidate its precise mechanism of action. This guide provides a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds.
References
- 1. 1,2-Dihydroacenaphthylene-5-carbaldehyde | 5345-46-0 [sigmaaldrich.com]
- 2. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. echemcom.com [echemcom.com]
